2-Methyl-2-pentenoic acid

Catalog No.
S1493037
CAS No.
16957-70-3
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-pentenoic acid

CAS Number

16957-70-3

Product Name

2-Methyl-2-pentenoic acid

IUPAC Name

(E)-2-methylpent-2-enoic acid

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4+

InChI Key

JJYWRQLLQAKNAD-SNAWJCMRSA-N

SMILES

CCC=C(C)C(=O)O

Solubility

Slightly soluble in water; soluble in chloroform, carbon disulfide, ether
soluble (in ethanol)

Synonyms

(2E)-2-Methyl-2-pentenoic Acid; (E)-2-Methyl-2-pentenoic Acid; (2E)-2-Methylpent-2-enoic Acid

Canonical SMILES

CCC=C(C)C(=O)O

Isomeric SMILES

CC/C=C(\C)/C(=O)O

Organic Chemistry and Catalysis

  • Adsorption and Desorption Studies: Researchers have investigated the adsorption and desorption behavior of 2M2P on surfaces using techniques like attenuated total reflection infrared spectroscopy. This helps understand the interaction of the molecule with various materials, which is crucial for various applications like drug delivery and sensor development [].
  • Asymmetric Hydrogenation: Studies have explored the use of 2M2P as a substrate for asymmetric hydrogenation reactions, aiming to develop efficient and selective catalysts for the production of chiral compounds. These chiral compounds are essential for various applications in the pharmaceutical and fine chemical industries [].

Food Science and Flavor Chemistry

  • Natural Occurrence: 2M2P is found naturally in various fruits and vegetables, contributing to their characteristic aroma. It is considered a safe flavoring agent by regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) [].
  • Flavor Analysis: Researchers utilize 2M2P as a standard for identifying and quantifying its presence in food samples. This helps understand the flavor profile of various food products and assess their quality [].

Other Research Applications

  • Biomedical Research: 2M2P has been investigated for its potential applications in various areas of biomedical research like anti-inflammatory and antimicrobial activities. However, these studies are preliminary and require further investigation [].

2-Methyl-2-pentenoic acid, with the chemical formula C₆H₁₀O₂, is a branched-chain unsaturated fatty acid. It is characterized by a double bond between the second and third carbon atoms in its carbon chain, making it an important compound in organic chemistry. This compound is a conjugate acid of 2-methyl-2-pentenoate and can exist in various forms depending on the pH of the environment. Its structure features a methyl group at the second carbon position, contributing to its unique properties among fatty acids .

Involving 2-methyl-2-pentenoic acid include:

  • Esterification: Reacting with alcohols to form esters, which are often used in flavoring and fragrance applications.
  • Hydrogenation: The addition of hydrogen across the double bond can yield saturated fatty acids.
  • Aldol Condensation: This reaction can be used to synthesize larger molecules from 2-methyl-2-pentenoic acid, facilitating the formation of various derivatives .

2-Methyl-2-pentenoic acid exhibits several biological activities, including:

  • Antimicrobial Properties: Some studies suggest that this compound can inhibit the growth of certain bacteria and fungi.
  • Metabolic Pathways: It plays a role in various metabolic processes within organisms, particularly in lipid metabolism.
  • Potential as a Flavoring Agent: Due to its pleasant odor and taste, it is utilized in food products and fragrances .

Various synthesis methods for 2-methyl-2-pentenoic acid have been developed:

  • Aldol Condensation:
    • Propanal is reacted under alkaline conditions to form 2-methyl-2-pentanal, which is then oxidized to yield 2-methyl-2-pentenoic acid .
    Reaction steps:
    • Propanal + Sodium Hydroxide → 2-Methyl-2-pentanal
    • 2-Methyl-2-pentanal + Oxidizing Agent → 2-Methyl-2-pentenoic acid
  • Oxime Method:
    • Starting from propanal, it undergoes condensation to form an oxime derivative, which is subsequently dehydrated and hydrolyzed to produce the target acid .
  • Direct Synthesis from Methyl Vinyl Ketone:
    • Another method involves utilizing methyl vinyl ketone as a precursor for direct synthesis under specific catalytic conditions .

The applications of 2-methyl-2-pentenoic acid are diverse:

  • Flavoring Agents: Widely used in food products for its flavor-enhancing properties.
  • Fragrance Industry: Employed in perfumes and scented products due to its pleasant aroma.
  • Chemical Intermediates: Serves as a building block for synthesizing other chemical compounds in organic chemistry .

Research into the interactions of 2-methyl-2-pentenoic acid includes:

  • Synergistic Effects with Other Compounds: Studies have shown that combining this acid with certain essential oils can enhance antimicrobial activity.
  • Metabolic Interactions: Investigations into how it interacts with various enzymes involved in lipid metabolism are ongoing, revealing insights into its role in biological systems .

Several compounds share structural similarities with 2-methyl-2-pentenoic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-Methyl-3-pentenoic acidBranched unsaturated fatty acidContains a double bond at a different position
4-Methyl-3-pentenoic acidBranched unsaturated fatty acidDifferent carbon chain length and branching
3-Hydroxy-3-methylbutanoic acidHydroxy fatty acidContains a hydroxyl group that alters its reactivity

Uniqueness of 2-Methyl-2-Pentenoic Acid

What sets 2-methyl-2-pentenoic acid apart from these similar compounds is its specific location of the double bond and the presence of a methyl group at the second carbon position. These structural characteristics influence its physical properties, reactivity, and applications in various industries.

Physical Description

colourless to pale yellow liquid; fruity aroma

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

114.068079557 g/mol

Monoisotopic Mass

114.068079557 g/mol

Heavy Atom Count

8

Density

0.976-0.982

UNII

44I99E898B

GHS Hazard Statements

Aggregated GHS information provided by 1296 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (79.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

16957-70-3
3142-72-1

Wikipedia

2-methyl-2-pentenoic acid

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Pentenoic acid, 2-methyl-: ACTIVE
2-Pentenoic acid, 2-methyl-, (2E)-: ACTIVE

Dates

Modify: 2023-08-15

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